molecular formula C22H21BrN2O3 B4318655 3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID

3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID

Cat. No.: B4318655
M. Wt: 441.3 g/mol
InChI Key: ITDQRMWGFUPFSL-UHFFFAOYSA-N
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Description

3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a tetrahydrocyclopentaquinoline core, and a beta-alanine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID typically involves multiple steps:

    Formation of the Tetrahydrocyclopentaquinoline Core: This step often involves a cyclization reaction using appropriate starting materials under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or a brominating agent.

    Attachment of the Beta-Alanine Moiety: This step involves coupling the beta-alanine with the cyclopentaquinoline core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrocyclopentaquinoline core.

    Reduction: Reduction reactions can be performed on the bromophenyl group or other reducible sites.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydrocyclopentaquinoline core.

    Reduction: Reduced forms of the bromophenyl group.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology

    Biochemical Probes: The compound can be used as a probe to study biological processes, particularly those involving bromophenyl or quinoline derivatives.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry

    Specialty Chemicals: It can be used in the production of specialty chemicals with specific applications in various industries.

Mechanism of Action

The mechanism of action of 3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group and the quinoline core are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}-beta-alanine
  • N-{[4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}-beta-alanine

Uniqueness

3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions compared to its chlorinated or fluorinated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.

Properties

IUPAC Name

3-[[4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3/c23-15-4-1-3-13(11-15)21-17-6-2-5-16(17)18-12-14(7-8-19(18)25-21)22(28)24-10-9-20(26)27/h1-5,7-8,11-12,16-17,21,25H,6,9-10H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDQRMWGFUPFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)NCCC(=O)O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID
Reactant of Route 2
3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID
Reactant of Route 3
3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID
Reactant of Route 4
3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID
Reactant of Route 5
3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID
Reactant of Route 6
3-({[4-(3-BROMOPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID

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